molecular formula C8H4ClIN2O B1428195 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CAS No. 1346447-32-2

5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Cat. No.: B1428195
CAS No.: 1346447-32-2
M. Wt: 306.49 g/mol
InChI Key: CYDZWQDJKFBYHT-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a pyrrolopyridine core with chlorine and iodine substituents, as well as a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde typically involves multiple steps, starting from simpler pyrrolopyridine derivatives. One common approach is the halogenation of pyrrolopyridine followed by formylation. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of halogen atoms and the formyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be further oxidized to carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the formyl group, resulting in the formation of an amine.

  • Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Amines and alcohols.

  • Substitution: A variety of substituted pyrrolopyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated structure makes it a valuable building block for the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is used as a probe to study biological systems. Its ability to interact with various biomolecules allows researchers to investigate enzyme activities, receptor binding, and cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to biologically active molecules makes it a candidate for drug design and optimization.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique properties enable the production of high-performance materials with specific desired characteristics.

Mechanism of Action

The mechanism by which 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine

  • 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Uniqueness: 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is unique due to the presence of both chlorine and iodine atoms, as well as the formyl group

Properties

IUPAC Name

5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-5-1-4-6(10)2-11-8(4)12-7(5)3-13/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDZWQDJKFBYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=NC(=C1Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186386
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde, 5-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-32-2
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde, 5-chloro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde, 5-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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